molecular formula C8H9ClN2O B3037738 1,2-Benzoxazol-3-ylmethanamine hydrochloride CAS No. 57148-96-6

1,2-Benzoxazol-3-ylmethanamine hydrochloride

Cat. No. B3037738
CAS RN: 57148-96-6
M. Wt: 184.62 g/mol
InChI Key: LCOPXHNRRBQETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzoxazol-3-ylmethanamine hydrochloride, also known as BOMH, is an organic compound that has a wide range of uses in scientific research. BOMH is a colorless solid that is soluble in water, ethanol, and methanol. BOMH is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent probe for biological research. BOMH is also used as a catalyst in the synthesis of other compounds, such as drugs, polymers, and dyes.

Scientific Research Applications

  • Herbicidal Applications : Benzoxazoles, including structures related to 1,2-Benzoxazol-3-ylmethanamine hydrochloride, have been identified as novel agents with herbicidal properties. Studies have shown that these compounds, including benzoxazol-2-ylmethanamine, exhibit phytotoxic activity on seed germination and growth of different plant species. This suggests their potential as effective herbicides (Sangi et al., 2018).

  • Chemical Synthesis and Catalysis : The benzoxazol moiety, as found in 1,2-Benzoxazol-3-ylmethanamine hydrochloride, acts as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This demonstrates its utility in facilitating specific chemical reactions and synthesizing targeted molecular structures (Lahm & Opatz, 2014).

  • Antimicrobial Activity : Certain derivatives of benzoxazole have shown promising antimicrobial activity. For example, fluorescent benzoxazole derivatives demonstrated in vitro antibacterial activities against common pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger (Phatangare et al., 2013).

  • Lipophilicity Studies in Pharmaceuticals : Research into the lipophilicity of various benzoxazole derivatives, including 1,3-benzoxazol-2(3H)-one, provides insights into their potential pharmacological applications, specifically how these properties affect drug absorption and distribution (Skibiński et al., 2011).

  • Fluorescent Probes and Sensors : Benzoxazole derivatives have been used to develop fluorescent probes for sensing pH and metal cations, showing high sensitivity and selectivity, which can be crucial in various bioanalytical applications (Tanaka et al., 2001).

properties

IUPAC Name

1,2-benzoxazol-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c9-5-7-6-3-1-2-4-8(6)11-10-7;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOPXHNRRBQETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzoxazol-3-ylmethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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